
1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of substituents: The chloro, fluoro, nitro, and trifluoromethyl groups can be introduced through various electrophilic aromatic substitution reactions, using reagents such as chlorinating agents, fluorinating agents, nitrating agents, and trifluoromethylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the chloro or fluoro substituents.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use in drug discovery and development, particularly for its unique substituent pattern which may confer specific biological activities.
Industry: As a precursor for the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple substituents could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(trifluoromethyl)pyrazole: Lacks the nitro group, which could affect its reactivity and applications.
1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole: Lacks the chloro and fluoro groups, which could influence its chemical properties.
1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)pyrazole: Lacks the trifluoromethyl group, which could alter its biological activity.
Uniqueness
1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole is unique due to the combination of chloro, fluoro, nitro, and trifluoromethyl substituents. This specific pattern of substituents can confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H8ClF4N3O2 |
|---|---|
Peso molecular |
385.70 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C16H8ClF4N3O2/c17-12-7-11(5-6-13(12)18)23-14(8-15(22-23)16(19,20)21)9-1-3-10(4-2-9)24(25)26/h1-8H |
Clave InChI |
DAACXYFQJADDMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NN2C3=CC(=C(C=C3)F)Cl)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)
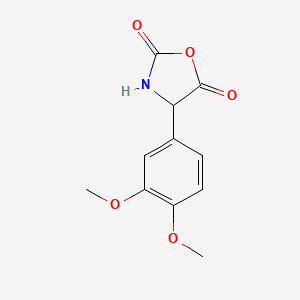
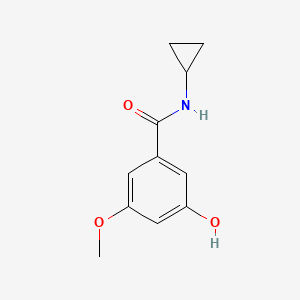

![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)

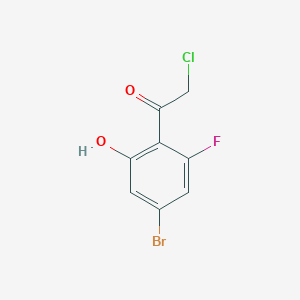

![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
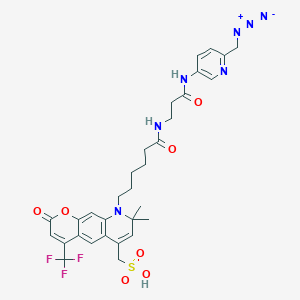
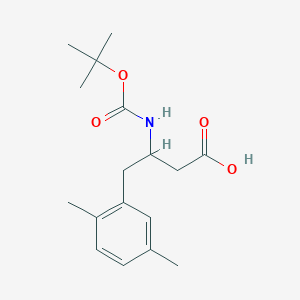
![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
